7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom at the 7th position, an imidazo[1,5-a]pyridine core, and a nitrile group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of tert-butyl hydroperoxide (TBHP) in ethyl acetate. This one-pot tandem cyclization/bromination process does not require a base and results in the formation of the imidazo[1,5-a]pyridine core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The imidazo[1,5-a]pyridine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Conditions often involve the use of catalysts and specific solvents to promote the formation of desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Material Science: The unique structural properties of the compound make it useful in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the bromine atom and the imidazo ring fusion.
N-(Pyridin-2-yl)amides: These compounds share the pyridine core but have different functional groups and biological activities.
Uniqueness
7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and other scientific research applications .
Properties
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-12-7(3-6)5-11-8(12)4-10/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTFLHPZDBHBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C#N)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092298-18-3 |
Source
|
Record name | 7-bromoimidazo[1,5-a]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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